molecular formula C11H12N2O5 B4875741 4-[(3-nitrobenzoyl)amino]butanoic acid

4-[(3-nitrobenzoyl)amino]butanoic acid

Cat. No.: B4875741
M. Wt: 252.22 g/mol
InChI Key: VTORFDDFPJDQBJ-UHFFFAOYSA-N
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Description

4-[(3-Nitrobenzoyl)amino]butanoic acid is a synthetic organic compound characterized by a butanoic acid backbone substituted at the 4-position with a 3-nitrobenzoylamino group. This structure combines a carboxylic acid moiety with a nitro-substituted aromatic ring, conferring unique physicochemical properties such as moderate acidity (due to the carboxylic acid group) and electronic effects from the electron-withdrawing nitro group.

Properties

IUPAC Name

4-[(3-nitrobenzoyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c14-10(15)5-2-6-12-11(16)8-3-1-4-9(7-8)13(17)18/h1,3-4,7H,2,5-6H2,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTORFDDFPJDQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-nitrobenzoyl)amino]butanoic acid typically involves the reaction of 3-nitrobenzoic acid with butanoic acid derivatives under specific conditions. One common method involves the use of coupling reagents to facilitate the formation of the amide bond between the nitrobenzoyl group and the butanoic acid . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to promote the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[(3-nitrobenzoyl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-nitrobenzoyl)amino]butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(3-nitrobenzoyl)amino]butanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

4-[(Quinolin-4-yl)amino]butanoic Acid Derivatives

  • Structure: Features a quinoline ring instead of nitrobenzoyl.
  • Properties : Derivatives (e.g., G02–G06) exhibit melting points ranging from 132–265°C and yields of 45–82%, indicating higher thermal stability compared to nitroaromatic analogs .
  • Spectroscopy: Distinct ¹H NMR signals for quinoline protons (δ 8.5–9.0 ppm) vs. nitrobenzoyl protons (δ 7.5–8.5 ppm) .

4-((4-Nitrobenzoyl)amino)benzoic Acid

  • Structure : Benzene ring with a para-nitro group vs. meta in the target compound.

4-[(2-Chloro-4-nitrophenyl)amino]butanoic Acid

  • Structure : Combines chloro and nitro substituents on phenyl.
  • Properties : Increased lipophilicity (log P ~1.8) due to chloro group, contrasting with the target compound’s log P (~1.2) .

Substituent Effects on Physicochemical Properties

Compound Substituent pKa (Carboxylic Acid) log D (pH 7.4) Solubility (Water)
4-[(3-Nitrobenzoyl)amino]butanoic acid 3-Nitrobenzoyl ~2.8 (estimated) ~1.2 Moderate
2-Amino-4-(trifluoromethoxy)butanoic acid CF₃O 2.1 (α-carboxyl) -0.5 High
4-(N,N-Dimethylamino)butanoic acid N,N-Dimethylamino 4.5 0.8 High
N-Caffeoyl-4-aminobutyric acid Caffeoyl (dihydroxyphenyl) 3.9 (phenolic OH) 1.5 Low

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro, trifluoromethoxy): Lower pKa values enhance solubility in aqueous environments .
  • Hydrophobic Substituents (e.g., bromophenyl, caffeoyl): Increase log D, favoring membrane permeability but reducing water solubility .

Antimicrobial and Antioxidant Effects

  • 4-[(n-Bromophenyl)carbamoyl]butanoic Acid Isomers: Exhibit moderate antimicrobial activity (MIC 16–64 µg/mL against E. coli) and antioxidant capacity (IC₅₀ ~50 µM in DPPH assay) due to bromine’s electronegativity and intercalative DNA binding .
  • N-Caffeoyl-4-aminobutyric Acid: Shows potent antioxidant activity (IC₅₀ ~10 µM) via radical scavenging, attributed to phenolic hydroxyl groups .

Enzyme Interaction Potential

  • 4-[(3-Iodophenyl)amino]butanoic Acid: Iodine’s large atomic radius may sterically hinder enzyme binding, unlike the smaller nitro group in the target compound .
  • 4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic Acid: Nitro group participates in hydrogen bonding with biological targets (e.g., kinases), suggesting similar mechanisms for the target compound .

Q & A

Q. What are the key structural features of 4-[(3-nitrobenzoyl)amino]butanoic acid, and how do they influence its chemical reactivity?

The compound consists of a butanoic acid backbone with a 3-nitrobenzoyl group attached via an amide linkage. The nitro group (-NO₂) at the meta position on the benzoyl moiety is electron-withdrawing, which stabilizes the carbonyl group and directs electrophilic substitution reactions to specific positions on the aromatic ring. The carboxylic acid group enables salt formation or conjugation with other molecules, while the amide bond contributes to hydrogen bonding and metabolic stability. Experimental design for reactivity studies should prioritize controlled conditions (pH, temperature) to avoid nitro group reduction, which could alter activity .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthesis typically involves coupling 3-nitrobenzoyl chloride with 4-aminobutanoic acid under Schotten-Baumann conditions. Key factors include:

  • Using a non-aqueous solvent (e.g., THF) to minimize hydrolysis of the acyl chloride.
  • Maintaining a pH of 8–9 with a mild base (e.g., NaHCO₃) to deprotonate the amine without degrading the nitro group.
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization may require stoichiometric control of reagents and inert atmospheres to prevent side reactions .

Q. What analytical techniques are most reliable for characterizing this compound?

  • HPLC : To assess purity using a C18 column and UV detection at 254 nm (nitro group absorption).
  • NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ ~8.5 ppm (aromatic protons), δ ~2.5 ppm (butanoic acid chain), and δ ~10.5 ppm (amide NH).
  • FTIR : Confirm amide (1650–1680 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretches.
  • Mass Spectrometry : ESI-MS in negative ion mode for [M-H]⁻ ion (theoretical m/z: 279.07) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Discrepancies in biological activity (e.g., anti-inflammatory vs. lack of efficacy) may arise from variations in assay conditions or impurities. Methodological steps include:

  • Validating compound purity (>95% by HPLC) and stability (e.g., nitro group reduction under biological conditions).
  • Replicating assays across multiple cell lines or in vivo models to confirm target specificity.
  • Comparing results with structurally similar analogs (e.g., 4-{[(4-methylphenyl)sulfonyl]amino}butanoic acid) to identify structure-activity relationships .

Q. What experimental strategies can identify the biological targets of this compound?

  • Molecular Docking : Screen against enzymes like cyclooxygenase (COX) or nitric oxide synthase (NOS), where the nitro group may modulate redox activity.
  • Pull-Down Assays : Use a biotinylated derivative to isolate binding proteins from lysates.
  • Kinase Profiling : Test inhibition against a panel of kinases (e.g., MAPK, PI3K) due to the compound’s potential interaction with ATP-binding pockets .

Q. How does stereochemistry influence the activity of this compound derivatives?

Though the parent compound lacks chiral centers, introducing stereochemistry (e.g., substituting the butanoic acid chain with a chiral amine) could enhance target affinity. For example, (R)-configured analogs of similar compounds (e.g., (R)-3-Amino-4-(4-fluorophenyl)butanoic acid) show improved receptor binding .

Q. What computational methods predict the metabolic stability of this compound?

  • ADMET Prediction : Use tools like SwissADME to estimate solubility, cytochrome P450 interactions, and nitro group reduction risks.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to assess susceptibility to hydrolysis or redox reactions.
  • Molecular Dynamics (MD) : Simulate interactions with blood plasma proteins (e.g., albumin) to predict bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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